2-Cyano-3-(ethylsulfanyl)prop-2-enamide
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Overview
Description
2-Cyano-3-(ethylsulfanyl)prop-2-enamide is an organic compound that features a cyano group, an ethylsulfanyl group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(ethylsulfanyl)prop-2-enamide typically involves the reaction of ethyl mercaptan with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(ethylsulfanyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(ethylsulfanyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(ethylsulfanyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Similar in structure but contains a chromone ring.
2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enamide: Contains a nitrophenyl group instead of an ethylsulfanyl group.
Uniqueness
2-Cyano-3-(ethylsulfanyl)prop-2-enamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
90279-91-7 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-cyano-3-ethylsulfanylprop-2-enamide |
InChI |
InChI=1S/C6H8N2OS/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H2,8,9) |
InChI Key |
CZIXKYMYBQZGCM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=C(C#N)C(=O)N |
Origin of Product |
United States |
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